Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-
CAS No.: 1211588-93-0
Cat. No.: VC4074044
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211588-93-0 |
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Molecular Formula | C9H12ClN3O |
Molecular Weight | 213.66 |
IUPAC Name | 5-chloro-2-piperidin-4-yloxypyrimidine |
Standard InChI | InChI=1S/C9H12ClN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 |
Standard InChI Key | YBKOMXLKZHVIGP-UHFFFAOYSA-N |
SMILES | C1CNCCC1OC2=NC=C(C=N2)Cl |
Canonical SMILES | C1CNCCC1OC2=NC=C(C=N2)Cl |
Introduction
Structural and Chemical Characteristics
Pyrimidine derivatives are central to medicinal chemistry due to their prevalence in nucleic acids and enzyme cofactors. The substitution pattern of 5-chloro-2-(4-piperidinyloxy)-pyrimidine introduces both electrophilic (chloro) and nucleophilic (piperidinyloxy) functionalities, enabling diverse reactivity. The piperidinyloxy group—a piperidine ring linked via an oxygen atom—imparts conformational flexibility and basicity, while the chloro group enhances electrophilicity at position 5, facilitating further functionalization .
Molecular Formula and Stereoelectronic Properties
The molecular formula of the compound is C₉H₁₁ClN₃O, with a molecular weight of 229.66 g/mol (calculated). Key stereoelectronic features include:
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Chlorine at position 5: Withdraws electron density via inductive effects, activating the pyrimidine ring for nucleophilic substitution.
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Piperidinyloxy group at position 2: The oxygen atom bridges the pyrimidine and piperidine rings, creating a torsionally flexible side chain. The piperidine nitrogen (pKa ~11) remains protonated under physiological conditions, influencing solubility and membrane permeability .
Table 1: Comparative Physicochemical Properties of Related Pyrimidine Derivatives
Synthetic Methodologies
The synthesis of 5-chloro-2-(4-piperidinyloxy)-pyrimidine leverages established protocols for pyrimidine functionalization, as evidenced by patents and chemical literature.
Nucleophilic Aromatic Substitution (SNAr)
A two-step approach is commonly employed:
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Chlorination of Pyrimidine Precursors: Starting with 2-hydroxy-5-nitropyrimidine, treatment with phosphorus oxychloride (POCl₃) introduces chlorine at position 5. This step mirrors methods described for analogous compounds, where POCl₃ acts as both a chlorinating agent and solvent .
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Piperidinyloxy Introduction: The hydroxyl group at position 2 is displaced via SNAr using 4-piperidinol under basic conditions (e.g., potassium carbonate in dimethylformamide). Reflux conditions (80–100°C, 12–24 hours) ensure complete substitution, as demonstrated in the synthesis of structurally related pyrimidine N-oxides .
Alternative Pathway: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers a milder alternative. Coupling 4-piperidinol with 5-chloro-2-hydroxypyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ether formation at position 2. This method avoids harsh conditions but requires anhydrous solvents and precise stoichiometry .
Purification and Characterization
Post-synthesis, purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine H-4), 4.50–4.55 (m, 1H, OCH₂-piperidine), 2.70–2.85 (m, 4H, piperidine CH₂), 1.45–1.60 (m, 6H, piperidine CH₂) .
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Cl isotopic pattern: Mass spectra show characteristic ³⁵Cl/³⁷Cl peaks at a 3:1 ratio.
Industrial and Research Applications
Beyond pharmacology, this compound finds utility in:
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Material Science: As a ligand in transition-metal catalysts for cross-coupling reactions.
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Agrochemicals: Herbicidal activity observed in chlorinated pyrimidine analogs (e.g., inhibition of plant acetolactate synthase).
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